Benzene, [(1S)-1-phenoxy-2-propenyl]-
Description
Contextualization of Chiral Organic Synthesis and Enantioselective Methodologies
Chiral organic synthesis is dedicated to the preparation of single enantiomers of chiral molecules. The "handedness" of a molecule, a property known as chirality, can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes. acs.orgorganic-chemistry.org This is why one enantiomer of a drug can be therapeutic while the other may be inactive or even harmful. nih.gov Consequently, the development of enantioselective methodologies, which selectively produce one enantiomer over the other, is a major focus of chemical research. nist.gov These methods include the use of chiral catalysts, chiral auxiliaries, and enzymes to control the stereochemical outcome of a reaction. mdpi.com
Enantiomerically pure compounds can be obtained through various strategies, including asymmetric synthesis from prochiral substrates, resolution of racemic mixtures, and the use of a chiral pool of naturally occurring enantiopure starting materials. nist.gov Enzymatic kinetic resolution, for example, utilizes enzymes that preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. nist.gov
Overview of Chiral Phenyl-Propenyl Ether Derivatives in Contemporary Organic Chemistry
Chiral phenyl-propenyl ether derivatives are a class of organic compounds that feature a phenyl group and a propenyl group attached to an ether linkage, with at least one stereocenter. These structures are of interest in synthetic organic chemistry as they can serve as versatile building blocks for more complex molecules. The propenyl group, in particular, offers multiple reaction sites for further functionalization.
The synthesis of aryl ethers can be achieved through various methods, including the Williamson ether synthesis and more modern transition-metal-catalyzed coupling reactions. organic-chemistry.org The stereoselective synthesis of chiral propenyl ethers, however, presents a greater challenge. acs.orgfao.org One of the key reactions in this context is the Claisen rearrangement, a -sigmatropic rearrangement that can be used to form carbon-carbon bonds with a high degree of stereocontrol. nih.gov Asymmetric variations of this rearrangement, often employing chiral Lewis acids or organocatalysts, have been developed to access enantioenriched products. nih.gov
Structural Elucidation and Stereochemical Considerations of Benzene (B151609), [(1S)-1-phenoxy-2-propenyl]-
Benzene, [(1S)-1-phenoxy-2-propenyl]- possesses a stereogenic center at the carbon atom bearing the phenoxy and propenyl groups. The "(1S)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a benzene ring attached via an oxygen atom (a phenoxy group) to a propenyl chain. The double bond in the propenyl group adds another layer of potential isomerism (E/Z), although the IUPAC name as given does not specify this.
Below is a table detailing the key structural features of this compound and its constitutional isomer, allyl phenyl ether.
| Property | Benzene, [(1S)-1-phenoxy-2-propenyl]- | Allyl phenyl ether (Benzene, (2-propenyloxy)-) nist.govnist.gov |
| Molecular Formula | C₉H₁₀O | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol | 134.1751 g/mol nist.govnist.gov |
| Chirality | Chiral (S-configuration at C1) | Achiral |
| Key Structural Features | Phenyl ring, ether linkage at C1 of the propenyl group, terminal double bond | Phenyl ring, ether linkage at C3 of the propenyl group, terminal double bond |
| CAS Registry Number | Not specifically found | 1746-13-0 nist.govnist.gov |
This table presents data for Benzene, [(1S)-1-phenoxy-2-propenyl]- and its achiral isomer for comparison.
The spectroscopic characterization of Benzene, [(1S)-1-phenoxy-2-propenyl]- would be expected to show characteristic signals in NMR spectroscopy for the aromatic protons of the phenyl ring, the methine proton at the chiral center, and the vinyl protons of the propenyl group. The specific chemical shifts and coupling constants would be crucial for confirming the structure and stereochemistry. Infrared (IR) spectroscopy would likely show bands corresponding to C-O ether stretching, C=C stretching of the alkene, and aromatic C-H and C=C vibrations. Mass spectrometry would be used to confirm the molecular weight. The optical activity of the (1S)-enantiomer could be confirmed by measuring its specific rotation using polarimetry.
Research Gaps and Objectives in the Study of Benzene, [(1S)-1-phenoxy-2-propenyl]-
The primary objectives for future research on this compound should therefore include:
Development of a Stereoselective Synthesis: Establishing a reliable and efficient synthetic route to produce enantiomerically pure (1S)-1-phenoxy-2-propenylbenzene. This could potentially involve an asymmetric allylic substitution reaction or a stereoselective rearrangement.
Full Spectroscopic and Physicochemical Characterization: A complete analysis of the compound using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is necessary to create a reference dataset. rsc.org The determination of its specific optical rotation is essential to confirm its enantiomeric purity. sigmaaldrich.com
Exploration of Reactivity and Synthetic Utility: Investigating the reactivity of the propenyl group and the chiral ether moiety to understand its potential as a building block in the synthesis of more complex chiral molecules.
Investigation of Potential Applications: Exploring potential applications in areas where chiral molecules are important, such as in the synthesis of biologically active compounds or as a chiral ligand in asymmetric catalysis.
Addressing these research gaps would not only contribute to the fundamental knowledge of chiral aryl propenyl ethers but also potentially unlock new synthetic pathways and applications for this intriguing molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
638166-20-8 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
[(1S)-1-phenoxyprop-2-enyl]benzene |
InChI |
InChI=1S/C15H14O/c1-2-15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h2-12,15H,1H2/t15-/m0/s1 |
InChI Key |
MNAOAMBRWJXLQM-HNNXBMFYSA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity, Transformations, and Mechanistic Studies of Benzene, 1s 1 Phenoxy 2 Propenyl
Sigmatropic Rearrangements Involving the Allyl Phenyl Ether Moiety
The allyl phenyl ether framework of Benzene (B151609), [(1S)-1-phenoxy-2-propenyl]- is predisposed to undergo rsc.orgrsc.org-sigmatropic rearrangements, most notably the Claisen rearrangement. These reactions are thermally initiated and proceed through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. wikipedia.orgyoutube.comlibretexts.orglibretexts.org
Claisen Rearrangement: Stereochemical Implications and Control
The Claisen rearrangement of allyl phenyl ethers is a powerful carbon-carbon bond-forming reaction that leads to the formation of o-allylphenols. wikipedia.orgwikipedia.orgyoutube.com For Benzene, [(1S)-1-phenoxy-2-propenyl]-, the presence of a stereocenter at the C1 position of the propenyl group introduces significant stereochemical considerations.
The rearrangement proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of chirality from the starting material to the product. organic-chemistry.orgrsc.org The reaction is suprafacial, meaning that the new sigma bond forms on the same face of the pi system. wikipedia.org The stereoselectivity of the Claisen rearrangement is influenced by the chirality of the starting material. rsc.orgrsc.orgcapes.gov.br In the case of a chiral, enantiomerically enriched starting material like (S)-3-phenoxy-1-propene, the reaction can yield products with high optical purity. organic-chemistry.org
The development of asymmetric Claisen rearrangements is a significant area of research in synthetic organic chemistry. rsc.orgcapes.gov.br While many approaches rely on intramolecular chirality transfer from chiral substrates, methods using external chiral activators with achiral substrates are also being explored. rsc.orgcapes.gov.br The stereochemical outcome can be controlled by various factors, including the use of chiral auxiliaries or catalysts. organic-chemistry.org
The general mechanism for the aromatic Claisen rearrangement involves the rsc.orgrsc.org-sigmatropic shift to form a non-aromatic intermediate, which then tautomerizes to the more stable aromatic phenol (B47542). wikipedia.orglibretexts.orglibretexts.orgbyjus.comvedantu.com
Table 1: Key Features of the Claisen Rearrangement
| Feature | Description |
|---|---|
| Reaction Type | rsc.orgrsc.org-Sigmatropic Rearrangement |
| Mechanism | Concerted, Pericyclic |
| Transition State | Six-membered, cyclic |
| Key Transformation | Allyl Phenyl Ether to o-Allylphenol |
| Stereochemistry | Suprafacial, allows for chirality transfer |
Cope and Oxy-Cope Rearrangements of Derived Intermediates
If the ortho positions of the benzene ring are substituted, the initial Claisen rearrangement product cannot directly tautomerize to a phenol. In such cases, the intermediate allyl-substituted dienone can undergo a subsequent Cope rearrangement, another rsc.orgrsc.org-sigmatropic shift, to move the allyl group to the para position, followed by tautomerization. organic-chemistry.orgmasterorganicchemistry.com The Cope rearrangement is a related pericyclic reaction involving a 1,5-diene system. youtube.com
The oxy-Cope rearrangement is a variation where the Cope rearrangement of an allylic alcohol generates an enol or enolate, which then tautomerizes to a carbonyl compound. While not directly applicable to the initial Claisen product of Benzene, [(1S)-1-phenoxy-2-propenyl]-, intermediates derived from it could potentially undergo such transformations. Catalysis can significantly influence the course of both Cope and Claisen rearrangements. acs.org
Electrophilic and Nucleophilic Reactions of the Benzene Ring and Propenyl Group
Aromatic Substitution Reactions of the Benzene Moiety
The phenoxy group of Benzene, [(1S)-1-phenoxy-2-propenyl]- is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, direct electrophilic substitution on the benzene ring must compete with reactions at the more nucleophilic propenyl double bond.
Nucleophilic aromatic substitution (SNAr) on the benzene ring of an unsubstituted allyl phenyl ether is generally difficult. wikipedia.orglibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group to activate the ring for nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism proceeds through a negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov In the absence of such activating groups, extremely strong nucleophiles and harsh conditions would be necessary, often leading to alternative mechanisms like the benzyne (B1209423) pathway. youtube.com
Addition Reactions Across the Propenyl Double Bond: Stereoselectivity
The propenyl group's double bond is susceptible to various addition reactions. The stereochemical outcome of these reactions can be influenced by the existing chiral center.
Allylic Bromination: The use of N-bromosuccinimide (NBS) can achieve allylic bromination, substituting a hydrogen atom on the carbon adjacent to the double bond with bromine. masterorganicchemistry.comchadsprep.com This radical reaction proceeds through a resonance-stabilized allylic radical. chemistrysteps.com Due to the planar nature of the radical intermediate, a loss of stereochemical control at the newly formed stereocenter is expected, potentially leading to a mixture of diastereomers. chemistrysteps.com
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. makingmolecules.com The use of chiral hydroborating agents, such as those derived from α-pinene, can induce high stereoselectivity in the formation of the new alcohol. york.ac.ukacs.org The stereochemistry of the substrate, particularly the presence of an allylic stereocenter, can also direct the approach of the borane (B79455) reagent, leading to diastereoselective outcomes. makingmolecules.com The hydroboration of 1,3-dienes can provide access to stereodefined (Z)-allylboron reagents. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgyoutube.com
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide or triflate, is a prominent example. libretexts.org While direct coupling of the C-O bond in aryl ethers like Benzene, [(1S)-1-phenoxy-2-propenyl]- is challenging, methods exist to activate these bonds for Suzuki coupling, often by converting the phenol-derived ether into a better leaving group. nih.gov Nickel catalysts have also been shown to be effective for the Suzuki-Miyaura coupling of heteroaryl ethers. nih.gov Efficient protocols for the Suzuki coupling of aryl chlorides with various boronic acids have been developed, sometimes utilizing aqueous solvent systems. acs.orgacs.org
The Mizoroki-Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orgwiley-vch.de The reaction of allyl aryl ethers with aryl halides, catalyzed by palladium complexes, can produce aryl cinnamyl ethers. lookchem.com The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.orglookchem.com Phosphine-free catalyst systems have been developed for this transformation. lookchem.com The Heck reaction has also been applied to the arylation of allylic alcohols. nih.govnih.gov
Recent advances have even enabled palladium-catalyzed SN2-type glycosylation reactions with phenols, showcasing the versatility of palladium catalysis in forming C-O bonds under cross-coupling-like conditions. researchgate.netnih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Benzene, [(1S)-1-phenoxy-2-propenyl]- |
| (S)-3-phenoxy-1-propene |
| o-allylphenol |
| Allyl phenyl ether |
| N-bromosuccinimide |
| α-pinene |
| Aryl cinnamyl ether |
| 4-chloroanisole |
| Phenylboronic acid |
Derivatization Strategies for Enhancing Molecular Complexity
The propenyl and phenoxy units of Benzene, [(1S)-1-phenoxy-2-propenyl]- are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with increased molecular complexity.
The double bond of the propenyl unit is a key site for functionalization. One important transformation is the isomerization of the allyl group to a 1-propenyl group. The isomerization of allyl aryl ethers to their corresponding 1-propenyl derivatives can be efficiently catalyzed by ruthenium complexes, such as [RuClH(CO)(PPh₃)₃]. researchgate.net This reaction can proceed with high conversion and, depending on the catalytic system, can exhibit high E/Z selectivity. researchgate.net
The allyl group is a versatile handle for further synthetic manipulations. For instance, it can participate in various addition reactions. The synthesis of complex molecules often relies on the strategic functionalization of such alkene moieties.
The phenoxy moiety can be modified to introduce a wide array of functional groups, which can in turn influence the molecule's properties or serve as handles for further reactions. The synthesis of aryl ethers often begins with phenols, which can be prepared from benzene through a sequence of nitration, reduction, and diazotization followed by hydrolysis. youtube.com By starting with substituted benzenes, one can introduce various functional groups onto what will become the phenoxy ring.
Furthermore, existing functional groups on the phenoxy ring can be transformed. For example, an amino group on a phenoxy ring can be converted to a dialkylamino group by reaction with an alkyl halide in the presence of a base like potassium carbonate. harvard.edu Such modifications allow for the fine-tuning of the electronic and steric properties of the molecule.
Advanced Spectroscopic and Chromatographic Methodologies for Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For chiral compounds, specific NMR techniques can reveal both the covalent framework and the spatial arrangement of atoms.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The aromatic protons of the phenoxy group typically appear in the 6.5-8.0 ppm range in the ¹H NMR spectrum, while the carbons of the aromatic ring absorb between 120-150 ppm in the ¹³C NMR spectrum. libretexts.org The signals for the propenyl group and the chiral methine proton are highly diagnostic for the molecule's structure.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure and defining its conformation.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Benzene (B151609), [(1S)-1-phenoxy-2-propenyl]-, COSY would show correlations between the methine proton at the chiral center (C1) and the protons of the adjacent vinyl group (C2), confirming the propenyl fragment's connectivity. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These spectra correlate protons directly with the carbon atoms to which they are attached. This allows for the unambiguous assignment of ¹³C signals based on the more easily interpreted ¹H spectrum. thieme-connect.de
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for conformational analysis as it detects protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com For the target molecule, NOESY could reveal spatial proximity between the ortho-protons of the phenoxy group and the proton at the chiral center (H1), providing insights into the preferred rotational conformation around the C1-O bond. researchgate.netyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzene, [(1S)-1-phenoxy-2-propenyl]-
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenoxy | Ortho-H | 6.9 - 7.1 | 115 - 120 |
| Meta-H | 7.2 - 7.4 | 129 - 131 | |
| Para-H | 6.9 - 7.1 | 121 - 124 | |
| C-O | - | 155 - 160 | |
| Propenyl | H1 (chiral) | 4.8 - 5.2 | 75 - 80 |
| H2 | 5.8 - 6.2 | 135 - 140 | |
| H3 (vinyl) | 5.1 - 5.4 | 115 - 120 | |
| Note: Values are estimates based on data for structurally similar compounds like allyl phenyl ether and various propenyl benzenes. libretexts.orgspectrabase.comorganicchemistrydata.orgnist.gov |
Chiral Derivatizing Agents in NMR
To determine enantiomeric purity or assign absolute configuration using NMR, chiral auxiliary agents are often employed. While direct covalent modification with a chiral derivatizing agent (CDA), such as Mosher's acid, is a common strategy, it requires a reactive functional group like an alcohol or amine. wikipedia.org Since Benzene, [(1S)-1-phenoxy-2-propenyl]- lacks such a group, an alternative approach using chiral solvating agents (CSAs) is more applicable. nih.govnih.gov
CSAs are chiral molecules (e.g., cyclodextrins or chiral macrocycles) that form non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.net These transient complexes have distinct chemical environments, leading to separate signals for each enantiomer in the ¹H or ¹³C NMR spectrum. The integration of these separate signals allows for the precise determination of enantiomeric excess. The magnitude of the chemical shift difference (Δδ) depends on the strength and geometry of the interaction between the CSA and the analyte. nih.gov
Chiroptical Spectroscopies for Absolute Configuration Determination
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are essential for determining the absolute configuration of a stereocenter.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. nih.govnih.gov Both are powerful, non-destructive techniques for investigating stereochemistry.
For Benzene, [(1S)-1-phenoxy-2-propenyl]-, the phenyl chromophore would be the primary contributor to the CD spectrum in the UV region. The sign and intensity of the observed Cotton effects are exquisitely sensitive to the molecule's absolute configuration. The absolute (S)-configuration is typically determined by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT).
Vibrational Circular Dichroism (VCD) is the extension of CD into the infrared region, measuring the differential absorption of polarized light corresponding to molecular vibrations. wikipedia.org VCD provides a wealth of three-dimensional structural information because its spectrum is sensitive to the entire vibrational framework of the molecule. wikipedia.org
As with electronic CD, the absolute configuration of Benzene, [(1S)-1-phenoxy-2-propenyl]- can be definitively assigned by comparing the experimental VCD spectrum with the spectrum predicted from ab initio or density functional theory (DFT) calculations. wikipedia.org This comparison can provide a high-confidence assignment of the (S)-stereocenter. VCD is particularly powerful because it can be measured on samples in solution, providing data on the molecule's conformation in that state. In some systems, VCD signals can be significantly enhanced, making the technique even more sensitive. nih.gov
X-ray Crystallography for Solid-State Stereochemical Assignment
X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including absolute stereochemistry. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, revealing the precise positions of all atoms. docbrown.inforesearchgate.net
To analyze Benzene, [(1S)-1-phenoxy-2-propenyl]-, a suitable single crystal must first be grown. The analysis would provide exact bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state. Crucially, for a chiral crystal, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter, typically reported as the Flack parameter. nih.gov While data for the specific target molecule is not publicly available, the analysis of a related aromatic compound illustrates the type of data generated.
Table 2: Example Crystallographic Data for an Analogous Aromatic Compound (1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene)
| Parameter | Value |
| Chemical Formula | C₃₀H₂₄N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.8766 (7) |
| b (Å) | 11.1635 (6) |
| c (Å) | 12.1531 (9) |
| α (°) | 68.687 (6) |
| β (°) | 69.601 (7) |
| γ (°) | 88.529 (5) |
| Volume (ų) | 1162.19 (13) |
| Data from a representative structure to illustrate typical crystallographic parameters. nih.gov |
Chromatographic Methods for Enantiomeric Excess and Purity Analysis
The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is a crucial parameter in the synthesis and application of single-enantiomer compounds. Both chiral HPLC and GC are powerful tools for quantifying enantiomeric excess. jiangnan.edu.cn
Chiral HPLC has become the benchmark technique for the enantioselective analysis of a wide array of chiral compounds. researchgate.net The versatility of HPLC allows for analysis under various conditions, including normal-phase, reversed-phase, and polar organic modes, making it adaptable to molecules with diverse polarities. The selection of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. For compounds structurally related to Benzene, [(1S)-1-phenoxy-2-propenyl]-, polysaccharide-based CSPs have demonstrated considerable success. researchgate.netnih.gov
Research Findings:
Detailed studies on the chiral resolution of analogous compounds, such as arylpropionic acid derivatives and other molecules with a stereogenic center adjacent to a phenyl and an ether linkage, have highlighted the efficacy of cellulose (B213188) and amylose-based CSPs. researchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose (B160209) tris(3,5-dimethylphenylcarbamate) are well-regarded for their broad enantiorecognition capabilities. nih.gov The separation mechanism on these polysaccharide-based CSPs is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a chiral environment where the two enantiomers can be differentially retained. nih.gov
In a typical application, a racemic mixture of 1-phenoxy-2-propenylbenzene would be injected onto a chiral HPLC column. The choice of the mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. mdpi.commdpi.com The elution order of the enantiomers can sometimes be influenced or even reversed by changing the alcohol modifier in the mobile phase. researchgate.net
Interactive Data Table: Illustrative Chiral HPLC Parameters for Separation of Phenoxypropenylbenzene Enantiomers
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer | (S)-enantiomer followed by (R)-enantiomer |
| Hypothetical Retention Time (S)-enantiomer | 12.5 min | 10.2 min |
| Hypothetical Retention Time (R)-enantiomer | 10.8 min | 11.8 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
Note: The data in this table is illustrative and based on typical separations of analogous compounds. Actual retention times and elution order would need to be experimentally determined for Benzene, [(1S)-1-phenoxy-2-propenyl]-.
Chiral Gas Chromatography is a highly sensitive technique particularly suited for volatile and thermally stable compounds. gcms.cz For the analysis of Benzene, [(1S)-1-phenoxy-2-propenyl]-, which possesses sufficient volatility, chiral GC can be an effective method for determining enantiomeric purity. The most commonly employed CSPs in chiral GC are based on derivatized cyclodextrins. researchgate.net
Research Findings:
The underlying principle of chiral GC involves the inclusion of the enantiomeric analytes into the chiral cavity of the cyclodextrin (B1172386), which is itself a chiral molecule composed of glucose units. researchgate.net The differential interaction between the enantiomers and the chiral selector leads to different retention times. For compounds with functional groups that may interfere with the separation or cause poor peak shape, derivatization is often a necessary prerequisite. mdpi.com However, for a relatively non-polar compound like Benzene, [(1S)-1-phenoxy-2-propenyl]-, direct analysis may be feasible.
The selection of the specific cyclodextrin derivative as the CSP is crucial. For instance, permethylated or acetylated beta-cyclodextrins are widely used. The operating conditions, such as the temperature program of the GC oven, carrier gas flow rate, and the type of detector (commonly a Flame Ionization Detector or FID), are optimized to maximize the resolution between the enantiomeric peaks. sci-hub.se
Interactive Data Table: Representative Chiral GC Conditions for Enantiomeric Analysis of Phenoxypropenylbenzene
| Parameter | Condition 1 |
| Chiral Stationary Phase | Permethylated β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 270 °C (FID) |
| Oven Temperature Program | 100 °C (hold 1 min), then ramp to 180 °C at 2 °C/min |
| Hypothetical Retention Time (S)-enantiomer | 22.1 min |
| Hypothetical Retention Time (R)-enantiomer | 21.5 min |
| Resolution (Rs) | > 1.5 |
Note: This data is representative of typical chiral GC separations and would require experimental verification for Benzene, [(1S)-1-phenoxy-2-propenyl]-.
Theoretical and Computational Investigations of Benzene, 1s 1 Phenoxy 2 Propenyl
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is a versatile tool for predicting molecular geometries, energies, and various spectroscopic properties.
Conformational Analysis and Energy Minima
A full conformational analysis of Benzene (B151609), [(1S)-1-phenoxy-2-propenyl]- would involve rotating the single bonds—specifically the C-O bond of the ether linkage and the C-C bond connecting the stereocenter to the phenyl group. This analysis would identify various conformers and their relative stabilities. By calculating the potential energy surface, researchers could pinpoint the global minimum energy conformation, which represents the most stable three-dimensional arrangement of the molecule, as well as other local energy minima. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, CD spectra)
Once the minimum energy conformers are identified, DFT can be used to predict spectroscopic data. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure. Given the chiral nature of the (1S) stereocenter, the prediction of its Circular Dichroism (CD) spectrum would be particularly valuable. CD spectroscopy is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule, and a theoretically calculated spectrum could help in assigning the absolute configuration.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. An MD simulation of Benzene, [(1S)-1-phenoxy-2-propenyl]- would reveal its conformational flexibility in different environments, such as in various solvents. By simulating the movements of the atoms over a period, one could observe the transitions between different low-energy conformations and understand the dynamics of the phenoxy and propenyl groups. This would offer a more realistic picture of the molecule's behavior than a static quantum chemical calculation.
Transition State Modeling for Reaction Mechanism Elucidation
Theoretical modeling can be a powerful tool for investigating the mechanisms of chemical reactions. For Benzene, [(1S)-1-phenoxy-2-propenyl]-, this could involve studying reactions such as the Claisen rearrangement, if applicable under certain conditions, or addition reactions at the allyl group's double bond. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for potential reaction pathways. This provides a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction, which is often difficult to observe experimentally.
Quantum Chemical Calculations for Stereoselectivity Prediction in Synthetic Reactions
Quantum chemical calculations are increasingly used to predict and explain the stereochemical outcome of asymmetric reactions. For the synthesis of Benzene, [(1S)-1-phenoxy-2-propenyl]-, or in reactions where it is used as a chiral starting material or ligand, computational models could be employed. By modeling the transition states of the competing pathways that lead to different stereoisomers, one can calculate the energy differences between them. These differences can then be used to predict the enantiomeric or diastereomeric excess of a reaction, offering invaluable guidance for the design of stereoselective synthetic methods.
Although the specific application of these computational methods to Benzene, [(1S)-1-phenoxy-2-propenyl]- has not been documented in available scientific literature, the principles outlined above demonstrate the potential of theoretical investigations to provide a deep and detailed understanding of its chemical nature. Future research in this area would be necessary to generate the specific data and findings for this particular compound.
Applications and Potential Utility of Benzene, 1s 1 Phenoxy 2 Propenyl
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are fundamental to the synthesis of complex, enantiomerically pure molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. enamine.net The defined stereochemistry at the benzylic position of Benzene (B151609), [(1S)-1-phenoxy-2-propenyl]- makes it a desirable starting material for the synthesis of molecules where biological activity is dependent on a specific three-dimensional arrangement.
Synthesis of Natural Products with Related Structural Motifs
Many natural products contain chiral ether linkages or phenylpropanoid skeletons. The structure of Benzene, [(1S)-1-phenoxy-2-propenyl]- is analogous to subunits found in various natural products, such as certain lignans (B1203133) and neolignans. The propenyl group offers a versatile handle for a variety of chemical transformations, including but not limited to:
Oxidative cleavage: This can yield a chiral aldehyde, which is a common precursor for chain extension or the introduction of other functional groups.
Hydroboration-oxidation: This reaction would lead to a chiral diol, another important class of intermediates in natural product synthesis.
Metathesis reactions: Cross-metathesis with other olefins can be employed to build more complex carbon skeletons.
The phenoxy group can also be modified, for instance, through electrophilic aromatic substitution on the phenyl ring, to introduce further complexity and mimic the substitution patterns found in specific natural products.
Preparation of Enantiopure Pharmaceutical Intermediates
The demand for enantiomerically pure drugs is a major driver for the development of novel chiral building blocks. enamine.net Molecules with structures similar to Benzene, [(1S)-1-phenoxy-2-propenyl]- can serve as key intermediates in the synthesis of a wide range of pharmaceutical agents. For example, chiral phenoxypropanolamine structures are present in a number of beta-blocker medications. While the subject compound is not a direct precursor, its chiral backbone could be elaborated through established synthetic routes to access such pharmacologically relevant scaffolds.
The table below illustrates the potential synthetic transformations of Benzene, [(1S)-1-phenoxy-2-propenyl]- and the resulting valuable intermediates.
| Starting Material | Reagent/Reaction | Product Intermediate | Potential Application |
| Benzene, [(1S)-1-phenoxy-2-propenyl]- | 1. O₃; 2. Me₂S | (S)-2-phenoxy-2-phenylacetaldehyde | Aldehyde for further C-C bond formation |
| Benzene, [(1S)-1-phenoxy-2-propenyl]- | 1. 9-BBN; 2. H₂O₂, NaOH | (S)-1-phenoxy-1-phenylpropane-2,3-diol | Diol for synthesis of complex molecules |
| Benzene, [(1S)-1-phenoxy-2-propenyl]- | Grubbs' Catalyst, R-CH=CH₂ | Substituted (S)-allylbenzene derivative | Building more complex molecular frameworks |
Exploration as a Chiral Ligand in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, and the development of novel chiral ligands is central to this field. nih.govresearchgate.net The structure of Benzene, [(1S)-1-phenoxy-2-propenyl]- makes it an interesting scaffold for the design of new chiral ligands.
Design and Synthesis of Derivatives for Ligand Libraries
The modular nature of Benzene, [(1S)-1-phenoxy-2-propenyl]- allows for the systematic modification of its structure to create a library of chiral ligands. The propenyl and phenoxy groups can be functionalized with coordinating atoms such as phosphorus, nitrogen, or sulfur, which are known to bind to transition metals. For instance, the phenoxy ring could be ortho-lithiated and then quenched with a chlorophosphine to introduce a phosphine (B1218219) donor group. Similarly, the propenyl group could be converted to an alcohol and then to an amine, providing a different type of coordinating group. The stereogenic center in close proximity to these coordinating atoms can effectively transfer chiral information to the metal center during a catalytic reaction.
Performance in Specific Asymmetric Catalytic Reactions
Once synthesized, these novel chiral ligands could be screened in a variety of important asymmetric catalytic reactions. The performance of a ligand is highly dependent on the specific reaction, metal, and substrate. Potential areas of application for ligands derived from Benzene, [(1S)-1-phenoxy-2-propenyl]- could include:
Asymmetric Hydrogenation: Chiral phosphine ligands are widely used in the rhodium- or ruthenium-catalyzed asymmetric hydrogenation of prochiral olefins.
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a key C-C bond-forming reaction where the stereochemical outcome is dictated by the chiral ligand.
Asymmetric Heck Reaction: The intramolecular or intermolecular asymmetric Heck reaction can be used to construct chiral carbocyclic and heterocyclic rings.
The table below outlines a hypothetical ligand derived from the subject compound and its potential application.
| Ligand Scaffold | Potential Ligand Derivative | Target Asymmetric Reaction |
| Benzene, [(1S)-1-phenoxy-2-propenyl]- | (S)-1-(2-(diphenylphosphino)phenoxy)-1-phenyl-2-propene | Palladium-catalyzed Asymmetric Allylic Alkylation |
Advanced Materials Science Applications (e.g., in polymer chemistry, chiral recognition)
The unique chiral structure of Benzene, [(1S)-1-phenoxy-2-propenyl]- also suggests its potential utility in the field of materials science, particularly in applications requiring chiral recognition. nih.gov
Polymer Chemistry: The propenyl group of Benzene, [(1S)-1-phenoxy-2-propenyl]- can act as a monomer or a co-monomer in polymerization reactions. Incorporation of this chiral unit into a polymer backbone would result in a chiral polymer. Such polymers can be used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) for the separation of enantiomers. The phenoxy and phenyl groups provide sites for π-π stacking interactions, while the chiral center provides the necessary stereochemical discrimination.
Chiral Recognition: The ability to distinguish between enantiomers is crucial in many areas of chemistry and biology. nih.govnih.gov Materials functionalized with Benzene, [(1S)-1-phenoxy-2-propenyl]- or its derivatives could be developed for use in chiral sensors. The specific interactions between the chiral surface and the enantiomers of an analyte could lead to a measurable signal, such as a change in fluorescence or an electrochemical response.
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to Benzene (B151609), [(1S)-1-phenoxy-2-propenyl]-
Current research on Benzene, [(1S)-1-phenoxy-2-propenyl]- and its parent class, chiral allyl aryl ethers, is predominantly focused on their synthesis and application as versatile intermediates in organic chemistry. These compounds are recognized as valuable substructures and precursors for a variety of more complex molecules, including naturally occurring products and pharmaceutical compounds. researchgate.net The primary thrust of the research is the development of stereoselective methods to access these ethers with high enantiomeric purity.
Investigations have successfully demonstrated that these chiral ethers can be transformed into other synthetically useful molecules. For instance, they can serve as precursors to chiral allylic alcohols and flavone-inspired products, showcasing their utility in target-oriented synthesis. acs.orgnih.gov Furthermore, they can be converted into chiral allylboronates, which are important reagents for the stereoselective construction of carbon-carbon bonds. nih.gov The structural and stereochemical properties of related pro-chiral and chiral aryl ether derivatives are also being explored, with some studies investigating the relationship between chirality and physical properties like gelation, hinting at broader applications. rsc.orgmdpi.com The landscape is thus characterized by a drive to create these chiral molecules efficiently and to demonstrate their value as versatile synthons for more complex chemical architectures.
Emerging Methodologies for Stereoselective Synthesis and Derivatization
The development of novel and efficient stereoselective synthetic methods is critical for advancing the study and application of chiral allyl aryl ethers. Recent years have seen a surge in innovative catalytic strategies designed to produce compounds like Benzene, [(1S)-1-phenoxy-2-propenyl]- with high levels of stereocontrol.
One prominent emerging methodology is the palladium-catalyzed redox-relay Heck reaction. nih.gov This transformation enables the enantioselective and site-selective coupling of acyclic aryl enol ethers with alkenyl triflates, providing access to highly functionalized, optically active allylic aryl ethers in high yields and excellent enantiomeric ratios. acs.orgnih.gov This method establishes a stereocenter remote from the initial reactive sites, offering a unique synthetic disconnection. nih.gov
Another significant advancement involves asymmetric allylic substitution reactions. Researchers have developed a process using a nucleophilic amine catalyst to mediate the reaction between Morita–Baylis–Hillman (MBH) carbonates and less-nucleophilic phenols. researchgate.net This organocatalytic approach successfully yields a variety of chiral aryl allyl ethers with excellent enantioselectivities. researchgate.net
Furthermore, stereoconvergent synthesis using copper(I)-N-heterocyclic carbene (NHC) catalysts represents a powerful strategy. nih.gov This method is particularly noteworthy because it can convert a mixture of (E)- and (Z)-allylic aryl ether isomers into a single chiral product with high enantiomeric excess, obviating the need for stereochemically pure starting materials. nih.gov
These emerging techniques, summarized in the table below, are expanding the synthetic chemist's toolbox, making chiral allyl aryl ethers more accessible for further investigation and application.
| Methodology | Catalyst System | Reaction Type | Key Features | Reference(s) |
| Redox-Relay Heck Reaction | Chiral Palladium Catalyst | Enantioselective Alkenylation | High yields and enantiomeric ratios; creates remote stereocenters. | acs.org, nih.gov |
| Asymmetric Allylic Substitution | Nucleophilic Amine (Organocatalyst) | O-Substitution of MBH carbonates | Excellent enantioselectivities with less-nucleophilic phenols. | researchgate.net |
| Stereoconvergent Synthesis | 6-NHC-Cu(I) Complex | SN2' Borylation | Uses E/Z mixtures of substrates; high yield and enantiomeric excess. | nih.gov |
| Stereodivergent C-H Arylation | Nickel and Photoredox Dual Catalysis | Allylic C(sp³)-H Cross-Coupling | Ligand control allows access to either E or Z isomers of derivatized products. | nih.gov |
Untapped Potential in Catalysis and Materials Science
While the role of Benzene, [(1S)-1-phenoxy-2-propenyl]- and related ethers as synthetic intermediates is well-appreciated, their potential application in catalysis and materials science remains largely untapped. The unique structural and electronic features of these molecules suggest several promising avenues for future exploration.
In catalysis, the chiral scaffold of these ethers could be exploited for the design of novel chiral ligands. The phenoxy and allyl moieties provide functional handles for coordination to a metal center. By systematically modifying the aryl ring and the substituents on the allyl group, a library of ligands could be generated and screened in asymmetric catalysis. The development of "chiral-at-metal" catalysts, where chirality originates from the metal center coordinated by achiral ligands, is a burgeoning field, and these ethers could serve as a platform for designing such innovative catalyst architectures. rsc.org
In materials science, the ability of structurally similar chiral molecules to self-assemble into ordered structures, such as organogels, points toward potential applications in soft matter. mdpi.com The interplay of chirality, hydrogen bonding, and π-stacking in molecules like Benzene, [(1S)-1-phenoxy-2-propenyl]- could be harnessed to create novel supramolecular materials with unique chiroptical or mechanical properties. The allyl group also offers a site for polymerization, allowing for the incorporation of this chiral unit into polymers. This could lead to the development of chiral stationary phases for chromatography, chiral sensors, or functional polymers with tailored stereochemical properties.
Challenges and Opportunities in the Comprehensive Study of Chiral Allyl Aryl Ethers
Despite recent progress, the comprehensive study of chiral allyl aryl ethers faces several challenges that also present significant opportunities for innovation.
A primary challenge is the development of synthetic methods that are not only highly stereoselective but also economically viable and environmentally benign. scirea.org Many current methods rely on expensive transition metal catalysts and require carefully prepared substrates, which can increase production costs. researchgate.netscirea.org Moreover, the use of hazardous reagents and solvents remains a concern. scirea.org A significant opportunity, therefore, lies in designing catalytic systems based on earth-abundant metals or developing more efficient organocatalysts to improve the sustainability and cost-effectiveness of synthesis.
Achieving perfect stereoselectivity and high yields across a broad range of substrates continues to be a challenge. researchgate.net Some methods struggle with less reactive starting materials or exhibit limited functional group tolerance. researchgate.net The development of more robust and general catalytic systems is a key area for future research. Stereoconvergent approaches that can utilize inexpensive mixtures of geometric isomers as starting materials represent a particularly valuable opportunity to overcome the challenge of substrate preparation. nih.gov
The greatest opportunity lies in expanding the functional applications of these chiral molecules beyond their current role as synthetic intermediates. A systematic investigation into their chiroptical properties, their potential as ligands in asymmetric catalysis, and their ability to form structured soft materials is needed. By overcoming the synthetic challenges and exploring these new frontiers, the full potential of Benzene, [(1S)-1-phenoxy-2-propenyl]- and the broader class of chiral allyl aryl ethers can be realized, paving the way for new discoveries in both fundamental and applied chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
